4-Chloropyridine-2-carbonyl chloride hydrochloride
Overview
Description
4-Chloropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Mode of Action
It is synthesized through a reaction involving 4-chloropyridine and formic acid chloride . .
Action Environment
It is known that the compound should be handled in a well-ventilated place to avoid inhaling its vapors and powders, and it should be stored sealed, away from high temperature and fire sources . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropyridine-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with thionyl chloride, resulting in the formation of 4-chloropyridine-2-carbonyl chloride. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-chloropyridine-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis step to form the carbonyl chloride intermediate.
Hydrochloric Acid: Used to convert the intermediate into the hydrochloride salt.
Nucleophiles: Various nucleophiles can be used in substitution reactions to modify the compound.
Major Products Formed
4-Chloropyridine-2-carboxylic Acid: Formed through hydrolysis.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloropyridine-2-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-carbonyl chloride: Another chlorinated pyridine derivative with similar reactivity.
4-Chloropyridine: A simpler compound without the carbonyl chloride group.
4-Chloropyridine-2-carboxylic Acid: The hydrolysis product of 4-chloropyridine-2-carbonyl chloride hydrochloride.
Uniqueness
This compound is unique due to its dual functional groups (chlorine and carbonyl chloride), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
4-chloropyridine-2-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLQTVZSPAUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625451 | |
Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51727-15-2 | |
Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloropyridine-2-carbonyl chloride hydrochloride in the synthesis of sorafenib derivatives, and how does this relate to the study's objective?
A1: this compound serves as a crucial building block in the multi-step synthesis of novel sorafenib derivatives []. The researchers aimed to synthesize sorafenib analogs with modifications to the amide portion of the molecule. this compound acts as the starting material to introduce the desired pyridine-2-carboxamide moiety into the target compounds. By modifying this specific part of the sorafenib structure, the researchers aimed to investigate the impact of these alterations on the compounds' antiproliferative activity against various cancer cell lines.
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